molecular formula C13H20N2O2 B4277258 N-butyl-N'-(4-methoxy-2-methylphenyl)urea

N-butyl-N'-(4-methoxy-2-methylphenyl)urea

Cat. No. B4277258
M. Wt: 236.31 g/mol
InChI Key: DUJSBEABGVVRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N'-(4-methoxy-2-methylphenyl)urea, also known as BMMU, is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. BMMU is a urea-based compound that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

N-butyl-N'-(4-methoxy-2-methylphenyl)urea inhibits PKC by binding to the enzyme's regulatory domain. This prevents the enzyme from being activated and therefore inhibits its activity. PKC is involved in various cellular signaling pathways, including those involved in inflammation and cancer. By inhibiting PKC, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has the potential to modulate these pathways and affect cellular function.
Biochemical and Physiological Effects
N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have various biochemical and physiological effects. In addition to its inhibition of PKC, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to inhibit the production of nitric oxide, a molecule involved in inflammation. N-butyl-N'-(4-methoxy-2-methylphenyl)urea has also been shown to inhibit the proliferation of cancer cells in vitro. Additionally, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have neuroprotective effects in animal models of stroke.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-N'-(4-methoxy-2-methylphenyl)urea in laboratory experiments is its high potency and selectivity for PKC. This makes it a valuable tool for studying the function of this enzyme. Additionally, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. However, one limitation of using N-butyl-N'-(4-methoxy-2-methylphenyl)urea in laboratory experiments is its potential toxicity. Further studies are needed to determine the safety of N-butyl-N'-(4-methoxy-2-methylphenyl)urea and its potential side effects.

Future Directions

There are several future directions for research involving N-butyl-N'-(4-methoxy-2-methylphenyl)urea. One area of interest is the development of new anti-inflammatory drugs based on the structure of N-butyl-N'-(4-methoxy-2-methylphenyl)urea. Additionally, further studies are needed to determine the safety and potential side effects of N-butyl-N'-(4-methoxy-2-methylphenyl)urea. Another area of interest is the role of PKC in cancer and the potential use of N-butyl-N'-(4-methoxy-2-methylphenyl)urea as a cancer treatment. Finally, there is potential for the development of new neuroprotective drugs based on the structure of N-butyl-N'-(4-methoxy-2-methylphenyl)urea.

Scientific Research Applications

N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have potential applications in scientific research. One of the primary uses of N-butyl-N'-(4-methoxy-2-methylphenyl)urea is as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways. N-butyl-N'-(4-methoxy-2-methylphenyl)urea is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the function of this enzyme. Additionally, N-butyl-N'-(4-methoxy-2-methylphenyl)urea has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

1-butyl-3-(4-methoxy-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-4-5-8-14-13(16)15-12-7-6-11(17-3)9-10(12)2/h6-7,9H,4-5,8H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJSBEABGVVRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=C(C=C(C=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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